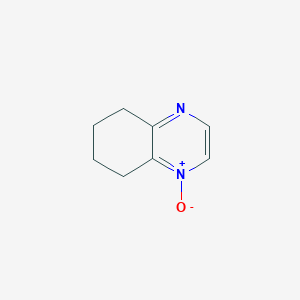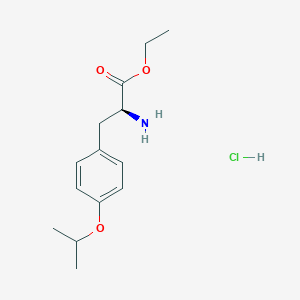
O-(1-Methylethyl)-L-tyrosine ethyl ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters It is derived from L-tyrosine, an essential amino acid, and is modified to include an ethyl ester group and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride typically involves the esterification of L-tyrosine with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds as follows: [ \text{L-Tyrosine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{H}_2\text{O} ]
The esterification reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{HCl} \rightarrow \text{O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride} ]
Industrial Production Methods
In an industrial setting, the production of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process.
化学反应分析
Types of Reactions
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for L-tyrosine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride involves its conversion to L-tyrosine in the body. The ester group is hydrolyzed by esterases, releasing L-tyrosine, which can then participate in various metabolic pathways. L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and other physiological processes.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid from which O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is derived.
L-Tyrosine Methyl Ester: A similar ester derivative with a methyl group instead of an ethyl group.
L-Tyrosine Ethyl Ester: The non-hydrochloride form of the compound.
Uniqueness
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is unique due to its specific ester and hydrochloride modifications, which can enhance its solubility, stability, and bioavailability compared to other tyrosine derivatives. These properties make it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H22ClNO3 |
|---|---|
分子量 |
287.78 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)13(15)9-11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H/t13-;/m0./s1 |
InChI 键 |
VOBXKSBJYUVHFA-ZOWNYOTGSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)C)N.Cl |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



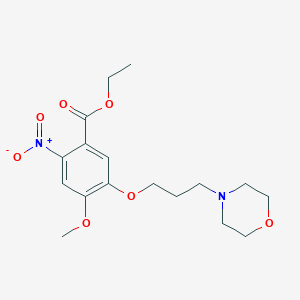
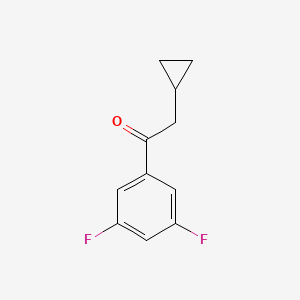
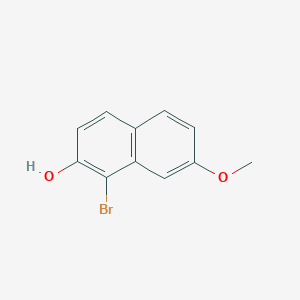

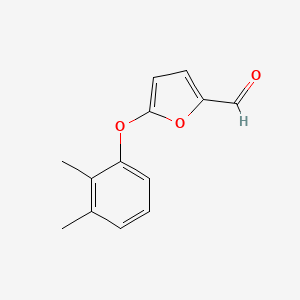

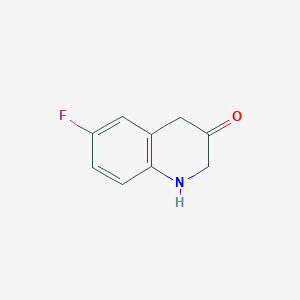
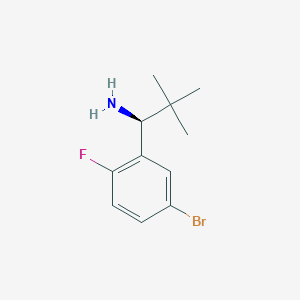
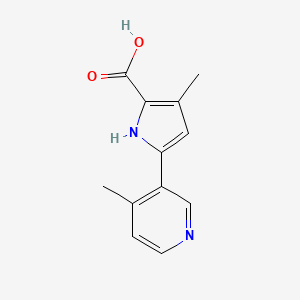
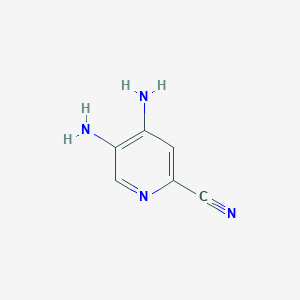
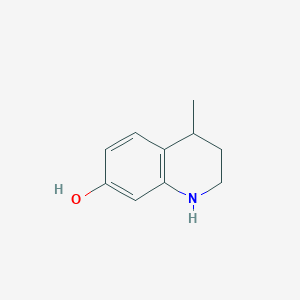
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
